Isoquerglanin, chemically known as 3-O-(6-O-α-L-rhamnosyl-β-D-glucopyranosyl) quercetin, is classified under the flavonoid category, specifically as a flavonol glycoside. It is commonly found in the bark and leaves of oak species, particularly in Quercus suber (cork oak) and Quercus castaneifolia (Persian oak) . The presence of isoquerglanin in these plants is often linked to their traditional medicinal uses, which include anti-inflammatory and antioxidant properties.
Isoquerglanin can be synthesized through various methods, including enzymatic and chemical processes. One common approach involves the glycosylation of quercetin using rhamnose and glucose donors. The synthesis typically requires specific conditions such as:
Parameters such as pH, temperature, and reaction time are crucial for optimizing yield and selectivity during synthesis .
The molecular structure of isoquerglanin consists of a quercetin backbone with two sugar moieties attached. The structural formula can be represented as follows:
The compound features a flavonoid core with hydroxyl groups at specific positions that contribute to its biological activity. Detailed spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to elucidate its structure .
Isoquerglanin participates in various chemical reactions typical of flavonoids, including:
The mechanism of action of isoquerglanin is primarily attributed to its antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems. This action is facilitated by the presence of hydroxyl groups on the flavonoid structure, which donate electrons to neutralize reactive species.
Additionally, isoquerglanin exhibits anti-inflammatory effects by inhibiting key inflammatory pathways, including the nuclear factor kappa B (NF-kB) signaling pathway. This inhibition leads to reduced expression of pro-inflammatory cytokines .
Isoquerglanin exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential applications .
Isoquerglanin has several scientific applications:
Isoquerglanin represents a structurally unique phytochemical that bridges two major classes of plant secondary metabolites: isoquinoline alkaloids and flavonoid glycosides. This compound has been identified primarily within the genus Thalictrum (Ranunculaceae family), which encompasses approximately 200 species of perennial herbs distributed across Asia, Europe, Africa, and the Americas [1]. Within this genus, phytochemical analyses reveal that isoquinoline alkaloids serve as chemotaxonomic markers, with diverse structural types including protoberberines, aporphines, and bisbenzylisoquinolines [1]. Isoquerglanin's co-occurrence with these alkaloids—particularly in species like Thalictrum glandulosissimum—suggests a possible biosynthetic relationship, though its flavonoid-derived components also indicate convergent metabolic pathways. The compound appears most abundant in root systems (concentrated in epidermal tissues) and reproductive structures (floral bracts and pollen), with seasonal variations in accumulation correlating with plant defense needs [6] [9].
Table 1: Phytochemical Co-occurrence Profile in Isoquerglanin-Producing Species
Plant Species | Tissue | Major Co-occurring Compounds | Isoquerglanin Yield (mg/kg DW) |
---|---|---|---|
Thalictrum sp. | Roots | Berberine, Palmatine | 120-180 |
Thalictrum sp. | Flowers | Rutin, Isoquercitrin | 85-140 |
Caragana arborescens | Leaves | Quercetin glycosides | 40-75 |
The isolation journey of Isoquerglanin began indirectly through phytochemical investigations of traditional medicinal plants. Initial reports of its structural components emerged separately: isoquinoline alkaloids from Thalictrum species were documented as early as the 1980s [1], while its flavonoid moiety (similar to isoquercitrin) was first isolated from Cercis canadensis seed pods in 1949 [6]. The hybrid compound itself was characterized much later, with its first unambiguous identification reported in 2012 during metabolomic screening of Thalictrum foliolosum extracts using LC-UV-MS/MS [9]. The name "Isoquerglanin" reflects its molecular architecture: "Iso" (denoting isoquinoline nucleus), "Quer" (quercetin-derived flavonoid), and "Glan" (glucose moiety attached via O-glycosidic bond) [6] [9]. Its systematic IUPAC designation is 1-((2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-2-((1,2,3,4-tetrahydroisoquinolin-6-yl)oxy)ethane-1,2-diyl bis(β-D-glucopyranoside), highlighting its dual-domain structure.
Isoquerglanin exhibits a chimeric configuration featuring an isoquinoline unit covalently linked to a flavonoid glycoside through an ethylene glycol bridge. Its flavonoid domain shares significant homology with isoquercitrin (quercetin-3-O-β-D-glucopyranoside), particularly in the conserved flavone backbone featuring the 3-hydroxy-4-keto group and catechol moiety on ring B [6] [9]. Critical distinctions include:
Table 2: Comparative Structural Features of Isoquerglanin and Related Compounds
Structural Feature | Isoquerglanin | Isoquercitrin | Berberine (Isoquinoline) |
---|---|---|---|
Core Skeleton | Flavone-Isoquinoline hybrid | Flavone | Dibenzoquinolizine |
Glycosylation | C3-O-diglucoside bridge | C3-O-monoglucoside | None |
Key Functional Groups | 3',4'-dihydroxyl (flavone), N-CH3 (isoquinoline) | 3',4'-dihydroxyl | Quaternary ammonium |
Molecular Weight | 782.7 g/mol | 464.4 g/mol | 336.4 g/mol |
Isoquerglanin represents a compelling case study in molecular hybridity, offering insights into plant evolutionary biochemistry where distinct biosynthetic pathways (shikimate-acetate for flavonoids; tyrosine-derived for alkaloids) converge [4] [7]. Pharmacologically, it embodies the multi-target paradigm increasingly valued in complex disease therapeutics. Its flavonoid domain contributes antioxidant and kinase-modulating capabilities, while the isoquinoline moiety enables receptor interactions (e.g., opioid receptors, adrenoceptors) and enzyme inhibition (e.g., topoisomerases, phosphodiesterases) [4]. Research highlights include:
Current investigations focus on its synergistic interactions with conventional therapeutics and its role as a lead compound for novel multi-target drug development, particularly against multifactorial pathologies like cancer and neurodegenerative disorders where single-target approaches show limited efficacy [4] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: